ethyl (2{S},6{S})-2,4-dimethyl-3,6-dihydro-2{H}-2,6-methano-1,3-benzoxazocine-5-carboxylate
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Overview
Description
Ethyl (2{S},6{S})-2,4-dimethyl-3,6-dihydro-2{H}-2,6-methano-1,3-benzoxazocine-5-carboxylate is a complex organic compound with a unique structure that includes a benzoxazocine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2{S},6{S})-2,4-dimethyl-3,6-dihydro-2{H}-2,6-methano-1,3-benzoxazocine-5-carboxylate typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the formation of the benzoxazocine ring through cyclization reactions, followed by the introduction of the ethyl ester group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2{S},6{S})-2,4-dimethyl-3,6-dihydro-2{H}-2,6-methano-1,3-benzoxazocine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl (2{S},6{S})-2,4-dimethyl-3,6-dihydro-2{H}-2,6-methano-1,3-benzoxazocine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2{S},6{S})-2,4-dimethyl-3,6-dihydro-2{H}-2,6-methano-1,3-benzoxazocine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl (2{S},6{S})-2,4-dimethyl-3,6-dihydro-2{H}-2,6-methano-1,3-benzoxazocine-5-carboxylate include other benzoxazocine derivatives and related bicyclic compounds.
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-4-19-15(18)14-10(2)17-16(3)9-12(14)11-7-5-6-8-13(11)20-16/h5-8,12,17H,4,9H2,1-3H3 |
InChI Key |
QMMIVPWPXRYUQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2(CC1C3=CC=CC=C3O2)C)C |
Origin of Product |
United States |
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